tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butyl carbamate group is often referred to as the Boc (tert-butoxycarbonyl) group, which is widely used due to its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
R-NH2+(CH3)3COC(O)Cl→R-NHCOO(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be substituted with other protecting groups under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc group.
Reduction: Lithium aluminum hydride is used for the reduction of the carbamate to the amine.
Substitution: Various reagents can be used to introduce different protecting groups.
Major Products Formed
Hydrolysis: The major product is the free amine.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted carbamates.
Scientific Research Applications
tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is used in various scientific research applications, including:
Peptide Synthesis: It is used as a protecting group for amines in peptide synthesis.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates.
Bioconjugation: It is used in the modification of biomolecules for various applications
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-3-amino-1,2-propanediol
- tert-Butyl (2,3-dihydroxypropyl)carbamate
Uniqueness
tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Biological Activity
tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate, also known by its chemical structure and CAS number 75178-96-0, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of carbamates that have been utilized in various therapeutic applications due to their ability to modulate biological processes. This article provides an overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H18N2O2
- Molecular Weight : 174.24 g/mol
- Boiling Point : Not specified
Carbamates, including this compound, primarily exert their biological effects through the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic clefts, enhancing neurotransmission. Additionally, modifications in the carbamate structure can alter its pharmacokinetic properties and biological activity significantly.
Antitumor Activity
Research indicates that carbamates can exhibit antitumor properties. For instance, modifications in the carbamate structure can enhance the potency of compounds against various cancer cell lines. A study highlighted that certain carbamate derivatives were found to be significantly more potent than their parent compounds in inhibiting tumor growth by affecting DNA synthesis and cell cycle progression .
Neuroprotective Effects
Carbamate derivatives have also been studied for their neuroprotective properties. The inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for cognitive functions and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. The dual targeting of receptors involved in neurotransmission suggests potential applications in treating cognitive impairments .
Study 1: Antitumor Efficacy
A study investigated the efficacy of various carbamate derivatives on human cancer cell lines. It was found that this compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.5 |
Standard Chemotherapy Drug | MCF-7 | 15 |
Study 2: Neuroprotective Activity
In another investigation focused on neuroprotection, this compound was evaluated for its effects on neuronal cell viability under oxidative stress conditions. The results indicated that the compound significantly improved cell survival rates compared to untreated controls, suggesting its potential role as a neuroprotective agent .
Treatment | Viability (%) |
---|---|
Control | 45 |
This compound | 75 |
Properties
Molecular Formula |
C11H24N2O2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2,2-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-8(12)11(5,6)7-13-9(14)15-10(2,3)4/h8H,7,12H2,1-6H3,(H,13,14) |
InChI Key |
WKHKKUCVQXHKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.